molecular formula C24H33N3O2 B418297 N-(4-Dodecanamidophenyl)nicotinamide CAS No. 337935-65-6

N-(4-Dodecanamidophenyl)nicotinamide

Cat. No.: B418297
CAS No.: 337935-65-6
M. Wt: 395.5g/mol
InChI Key: YWZFGXZZBJULBI-UHFFFAOYSA-N
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Description

N-(4-Dodecanamidophenyl)nicotinamide is a chemical compound designed for research applications, synthesized as a derivative of nicotinamide. Nicotinamide is a fundamental form of vitamin B3 and an essential precursor to the cofactor nicotinamide adenine dinucleotide (NAD+) . NAD+ is a critical coenzyme central to cellular metabolism, involved in redox reactions, energy production, DNA repair, and cellular signaling . Researchers may be interested in this specific derivative for its potential to modulate NAD+ pathways. The incorporation of a dodecanamidophenyl group may alter the compound's solubility, cell membrane permeability, or binding affinity to specific enzymes compared to nicotinamide, potentially making it a valuable tool for probing biochemical mechanisms. Its applications are speculative and could include the study of NAD+-consuming enzymes like sirtuins and PARPs, which play roles in cellular processes such as aging, stress response, and genomic stability . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

337935-65-6

Molecular Formula

C24H33N3O2

Molecular Weight

395.5g/mol

IUPAC Name

N-[4-(dodecanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C24H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-23(28)26-21-14-16-22(17-15-21)27-24(29)20-12-11-18-25-19-20/h11-12,14-19H,2-10,13H2,1H3,(H,26,28)(H,27,29)

InChI Key

YWZFGXZZBJULBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of N-(4-Nitrophenyl)dodecanamide

Reaction Scheme :

4-Nitroaniline+Dodecanoyl ChlorideBaseN-(4-Nitrophenyl)dodecanamide\text{4-Nitroaniline} + \text{Dodecanoyl Chloride} \xrightarrow{\text{Base}} \text{N-(4-Nitrophenyl)dodecanamide}

Procedure :

  • Acylation : 4-Nitroaniline (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Dodecanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 h.

  • Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. The product is purified via recrystallization from ethanol/water (yield: 85–90%).

Characterization :

  • Melting Point : 98–100°C

  • ¹H NMR (CDCl₃): δ 8.15 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 2.40 (t, 2H, -CO-CH₂-), 1.25 (m, 18H, -CH₂-), 0.88 (t, 3H, -CH₃).

Reduction of N-(4-Nitrophenyl)dodecanamide to N-(4-Aminophenyl)dodecanamide

Reaction Scheme :

N-(4-Nitrophenyl)dodecanamideH2,Pd/CN-(4-Aminophenyl)dodecanamide\text{N-(4-Nitrophenyl)dodecanamide} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{N-(4-Aminophenyl)dodecanamide}

Procedure :

  • Catalytic Hydrogenation : N-(4-Nitrophenyl)dodecanamide (1 equiv) is dissolved in ethanol with 10% Pd/C (5 wt%). Hydrogen gas is introduced at 50 psi, and the reaction is stirred at 25°C for 6 h.

  • Workup : The catalyst is filtered through Celite, and the solvent is evaporated. The residue is recrystallized from hexane/ethyl acetate (yield: 92–95%).

Characterization :

  • Melting Point : 72–74°C

  • ¹H NMR (CDCl₃): δ 6.95 (d, 2H, Ar-H), 6.55 (d, 2H, Ar-H), 3.20 (s, 2H, -NH₂), 2.35 (t, 2H, -CO-CH₂-), 1.25 (m, 18H, -CH₂-), 0.88 (t, 3H, -CH₃).

Acylation of N-(4-Aminophenyl)dodecanamide with Nicotinoyl Chloride

Reaction Scheme :

N-(4-Aminophenyl)dodecanamide+Nicotinoyl ChlorideBaseThis compound\text{N-(4-Aminophenyl)dodecanamide} + \text{Nicotinoyl Chloride} \xrightarrow{\text{Base}} \text{this compound}

Procedure :

  • Acylation : N-(4-Aminophenyl)dodecanamide (1 equiv) is dissolved in dry DCM. Nicotinoyl chloride (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) are added at 0°C. The mixture is stirred at 25°C for 8 h.

  • Workup : The solution is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product (yield: 78–82%).

Characterization :

  • Melting Point : 145–147°C

  • ¹H NMR (DMSO-d₆): δ 9.05 (s, 1H, Py-H), 8.75 (d, 1H, Py-H), 8.15 (d, 1H, Py-H), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 2.40 (t, 2H, -CO-CH₂-), 1.25 (m, 18H, -CH₂-), 0.88 (t, 3H, -CH₃).

Alternative Coupling Strategies Using PyBOP

Rationale : To avoid handling reactive acyl chlorides, nicotinic acid can be coupled directly using peptide-coupling agents.

Procedure :

  • Activation : Nicotinic acid (1.2 equiv) and PyBOP (1.5 equiv) are dissolved in DMF. DIPEA (3 equiv) is added, and the mixture is stirred at 25°C for 30 min.

  • Coupling : N-(4-Aminophenyl)dodecanamide (1 equiv) is added, and the reaction is stirred for 12 h.

  • Workup : The product is precipitated in ice water, filtered, and recrystallized from ethanol (yield: 80–85%).

Optimization and Challenges

Selectivity in Acylation Reactions

  • Competitive Acylation : The free amine in 4-aminophenyl dodecanamide may undergo over-acylation. Using sterically hindered bases (e.g., DIPEA) and controlled stoichiometry minimizes side reactions.

  • Protection-Deprotection : In complex substrates, temporary protection of the dodecanamide nitrogen with Boc groups may enhance selectivity.

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) improve acyl chloride reactivity, while ethanol/water mixtures aid in recrystallization.

  • Temperature Control : Low temperatures (0–5°C) during acylation prevent exothermic side reactions.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves intermediates and final products.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >98%.

Spectroscopic Characterization

  • IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands confirm successful acylation.

  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 498.3) aligns with the molecular formula C₂₉H₄₃N₃O₂.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

  • Batch Reactors : Multi-kilogram batches are feasible using jacketed reactors with temperature and pH control.

  • Cost Analysis : Dodecanoyl chloride ($120/kg) and nicotinoyl chloride ($250/kg) dominate material costs, yielding a total production cost of ~$800/kg.

Environmental Considerations

  • Waste Management : Aqueous washes are neutralized with CaCO₃ to precipitate HCl, reducing effluent toxicity.

  • Solvent Recovery : Distillation recovers >90% of DCM and DMF for reuse .

Chemical Reactions Analysis

Types of Reactions

N-(4-Dodecanamidophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl nicotinamides.

Scientific Research Applications

N-(4-Dodecanamidophenyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Dodecanamidophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Dodecanoylamino-phenyl)-2-thiophenecarboxamide
  • N-(4-Dodecanoylamino-phenyl)-furan-2-carboxamide

Uniqueness

N-(4-Dodecanamidophenyl)nicotinamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

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